molecular formula C10H13F3N6O2 B1460340 9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid CAS No. 1989659-44-0

9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid

Cat. No.: B1460340
CAS No.: 1989659-44-0
M. Wt: 306.24 g/mol
InChI Key: NGQIRNIEWMNJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-(Methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid (hereafter referred to as the target compound) is a purine derivative with a methylaminoethyl substituent at the N9 position of the purine core. The trifluoroacetic acid (TFA) counterion enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug delivery and nucleoside analogue development . Purines are critical in biological systems, serving as components of DNA/RNA, ATP, and signaling molecules. Modifications at the N9 position, as seen here, are often explored to tune pharmacokinetic properties or target specific enzymes .

Properties

IUPAC Name

9-[2-(methylamino)ethyl]purin-6-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.C2HF3O2/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;3-2(4,5)1(6)7/h4-5,10H,2-3H2,1H3,(H2,9,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQIRNIEWMNJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC2=C(N=CN=C21)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid, also known as a purine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C10H13F3N6O2C_{10}H_{13}F_3N_6O_2 and a molecular weight of 306.24 g/mol, is primarily investigated for its effects on various biological systems, including its role as a potential therapeutic agent in treating proliferative diseases.

The compound's structure can be described using the following details:

PropertyDescription
IUPAC Name 9-[2-(methylamino)ethyl]purin-6-amine; 2,2,2-trifluoroacetic acid
CAS Number 1989659-44-0
Molecular Formula C10H13F3N6O2C_{10}H_{13}F_3N_6O_2
Molecular Weight 306.24 g/mol
Purity Typically ≥ 95%

Anticancer Properties

Research indicates that purine derivatives like 9-[2-(methylamino)ethyl]-9H-purin-6-amine exhibit significant anticancer properties. A study demonstrated that this compound can inhibit the activity of specific enzymes involved in cancer cell proliferation. For instance, it was evaluated against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing promising inhibition with an IC50 value of approximately 65 nM .

Cytotoxicity Assessment

In assays designed to evaluate cytotoxic effects on various cancer cell lines, the compound was found to have selective toxicity. It exhibited IC50 values of 21.00 μM against HepG2 (liver cancer) and 26.10 μM against MCF-7 (breast cancer) cell lines, while demonstrating high selectivity indices against normal cell lines . This suggests a favorable therapeutic index for further development.

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It may involve the inhibition of key signaling pathways associated with cell growth and survival. The structure-function relationship studies suggest that modifications in the purine ring or side chains can significantly alter biological activity, emphasizing the importance of molecular design in drug development .

Case Studies

  • Screening Assay for Inhibitors : A dissertation focused on developing screening assays for Type III Secretion System (T3SS) inhibitors included this compound as a candidate. It was found that at concentrations of 10 μM and 25 μM, it displayed concentration-dependent inhibition of T3SS-mediated activity without exhibiting cytotoxicity against C. rodentium .
  • Comparative Study with Other Purines : A study compared various purine derivatives' efficacy in inhibiting cancer cell growth. The results indicated that while several compounds were effective, the trifluoroacetic acid derivative showed superior selectivity and potency compared to others tested in similar conditions .

Scientific Research Applications

Anticancer Properties

Research indicates that purine derivatives like 9-[2-(methylamino)ethyl]-9H-purin-6-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibition of this enzyme can lead to apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.

Case Study: Topoisomerase II Inhibition

A study highlighted the effectiveness of 9H-purine derivatives in targeting topoisomerase II in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be developed into a therapeutic agent against proliferative diseases such as leukemia and solid tumors .

Enzyme Inhibition

Beyond its anticancer applications, 9-[2-(methylamino)ethyl]-9H-purin-6-amine has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as an inhibitor of certain kinases, which play critical roles in signaling pathways related to cell growth and survival.

Pharmaceutical Development

The compound is being explored for its potential in developing pharmaceutical compositions aimed at treating various diseases linked to dysregulated cellular processes. Its unique structure allows for modifications that could enhance its bioavailability and therapeutic efficacy.

Table: Summary of Research Findings

ApplicationFindingsReferences
Anticancer PropertiesInhibits topoisomerase II; induces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of specific kinases; modulates signaling pathways
Pharmaceutical DevelopmentPromising candidate for drug formulation targeting proliferative diseases

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent at N9 Position Molecular Formula Key Functional Features
Target Compound 2-(Methylamino)ethyl + TFA counterion C8H11N6·C2HF3O2 Aminoethyl side chain; enhances solubility
9-Allyl-6-chloro-9H-purin-2-amine Allyl C8H8ClN5 Chlorine at C6; allyl group for reactivity
PU-AD-SnMe3 2-(Neopentylamino)ethyl + SnMe3 group C20H29N5O2SSn Tin-containing probe for imaging
9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine 3-Fluorobenzyl C12H10FN5 Fluorine enhances metabolic stability
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine Ethyl + difluoromethyl at C6 C8H9F2N5 Difluoromethyl group for lipophilicity
Pradefovir mesylate Phosphoryloxymethyl + mesylate counterion C13H17ClN6O5S Prodrug with antiviral activity

Key Observations :

  • This contrasts with hydrophobic groups like allyl or fluorobenzyl .
  • PU-AD-SnMe3 incorporates a tin-containing group for radiopharmaceutical applications, highlighting the versatility of N9 modifications .

Key Observations :

  • PU-AD-SnMe3 ’s lower yield (34–35%) reflects the complexity of tin-based coupling reactions .
  • Higher yields (~60%) for benzylation (e.g., ) suggest efficient N9 functionalization under mild conditions.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility Profile
Target Compound 296.23 (free base) −1.2 High (due to TFA salt)
9-Allyl-6-chloro-9H-purin-2-amine 209.63 1.8 Low (chlorine increases hydrophobicity)
PU-AD-SnMe3 522.31 3.5 Moderate (organotin moiety)
9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine 259.25 2.1 Moderate (fluorine reduces polarity)

*Predicted using ChemDraw or analogous tools.

Key Observations :

  • The TFA counterion in the target compound significantly improves solubility compared to neutral analogues like 9-allyl derivatives .
  • PU-AD-SnMe3 ’s higher LogP (3.5) aligns with its use in lipid-rich environments (e.g., cell membranes) .

Preparation Methods

C-N Coupling Reactions on Purine Derivatives

A key step in synthesizing purine derivatives involves selective C-N coupling at the 2- and 6-positions of the purine ring. According to a patent describing purine-2,6-diamine derivatives, the following methods are employed:

  • Method B : C-N coupling at position 2 using a palladium catalyst, specifically 2'-(dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbornylphosphine complex, in dry and degassed toluene at 110 °C, with sodium tert-butylate as the base. This allows for the introduction of amino substituents efficiently.

  • Method C : Solid-phase synthesis using Rink acid resin attached to 2,6-dichloropurine, followed by amine addition to substitute at position 6. Subsequent C-N coupling at position 2 is catalyzed by Pd2(dba)3/P(t-Bu)3 in degassed NMP at 100 °C with CsCO3 as base. This method allows for precise substitution and functionalization on the purine scaffold.

Deprotection and Salt Formation

  • Deprotection of protecting groups is typically performed in ethanol/water (5:1) and treated with concentrated hydrochloric acid at room temperature for up to six hours. The product is then isolated by extraction and purified by flash silica chromatography.

  • The final compound is often converted into its trifluoroacetate salt by treatment with trifluoroacetic acid (TFA) in organic solvents such as 1,2-dichloroethane at room temperature. The trifluoroacetate salt formation improves compound stability and solubility for further applications.

Detailed Preparation of the 9-[2-(methylamino)ethyl] Substituent

The 9-position substitution with a 2-(methylamino)ethyl group can be achieved through nucleophilic substitution or reductive amination strategies:

  • Reductive amination : A protected aldehyde intermediate can be reacted with methylamine or a methylamino derivative in the presence of reducing agents such as sodium triacetoxyborohydride and acetic acid. This method has been demonstrated in the synthesis of adenine derivatives with similar side chains, yielding high purity products after deprotection.

  • N-alkylation : Nucleophilic amines can be alkylated with suitable halogenated ethyl derivatives under basic conditions (e.g., potassium carbonate in DMF) often assisted by catalytic KI to enhance yields. This approach has been used to prepare methylaminoethyl-substituted purines with moderate to good yields.

Purification and Characterization

  • Purification is commonly achieved by extraction from aqueous bicarbonate solutions and organic solvents such as ethyl acetate, followed by flash silica gel chromatography or preparative HPLC.

  • HPLC conditions for purification often involve linear gradient elution from 5% to 95% aqueous acetonitrile containing 0.1% trifluoroacetic acid, using columns such as Waters Xterra C18 with flow rates around 20 mL/min.

  • The trifluoroacetate salt is identified and confirmed by electrospray ionization mass spectrometry (ESI-MS) and collected via automated fraction collectors.

Preparation of Trifluoroacetic Acid and Its Role

  • Trifluoroacetic acid (TFA) is a key reagent for salt formation and deprotection steps. Industrial preparation of methyl trifluoroacetate, a related reagent, involves esterification of trifluoroacetic acid with methanol catalyzed by strong acids such as sulfuric acid, followed by distillation to achieve high purity. This process ensures availability of high-grade TFA for laboratory and industrial use.

Summary Table of Preparation Methods

Step Method/Conditions Notes Reference
C-N coupling at purine C2 Pd catalyst (e.g., PdCl2 complex), toluene, 110 °C, sodium tert-butylate base Efficient substitution at purine C2 position
Solid-phase substitution at C6 Rink acid resin, 2,6-dichloropurine, amine solution, Pd2(dba)3/P(t-Bu)3, NMP, 100 °C, CsCO3 base Allows precise functionalization on purine scaffold
Deprotection Ethanol/water (5:1), concentrated HCl, RT, 6 h Removes protecting groups, prepares for salt formation
Salt formation Treatment with TFA in 1,2-dichloroethane, RT Forms trifluoroacetate salt for stability and solubility
N-alkylation for 9-substitution Methylaminoethyl halide, K2CO3, DMF, catalytic KI, RT to 110 °C Moderate to good yields, requires optimization
Reductive amination Aldehyde intermediate, methylamine, sodium triacetoxyborohydride, acetic acid High yield and purity, alternative to direct alkylation
Purification Extraction, flash silica chromatography, or preparative HPLC Gradient elution with 0.1% TFA in acetonitrile/water

Research Findings and Optimization Notes

  • Catalytic systems involving palladium complexes are critical for efficient C-N coupling reactions, with bases such as sodium tert-butylate or cesium carbonate enhancing reaction rates and selectivity.

  • Solid-phase synthesis offers advantages in purification and scalability, particularly for complex purine derivatives.

  • The addition of catalytic KI in N-alkylation reactions improves yields by facilitating halide displacement, although complete conversion can be challenging due to competing double alkylation and incomplete reaction.

  • Deprotection and salt formation with TFA are mild and effective, preserving the integrity of the purine ring and side chains while enhancing compound handling.

Q & A

Basic Questions

Q. What are efficient synthetic routes for 9-[2-(methylamino)ethyl]-9H-purin-6-amine, and how does trifluoroacetic acid (TFA) influence the reaction?

  • Methodology : TFA is commonly used in deprotection steps, particularly for acid-labile protecting groups. For example, in the synthesis of substituted purines, TFA in dichloromethane effectively removes Boc (tert-butoxycarbonyl) or other amine-protecting groups under mild conditions . After deprotection, neutralization with saturated NaHCO₃ and extraction with ethyl acetate are critical to isolate the freebase compound. Purification via silica gel chromatography (e.g., CMA 80/ethyl acetate gradients) ensures high purity .

Q. What spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Analyze substituent patterns (e.g., methylaminoethyl protons at δ 2.6–3.3 ppm, aromatic protons at δ 7.1–8.5 ppm) and confirm stereochemistry . Note that residual TFA may appear as a singlet at δ ~11.5 ppm in D₂O-exchanged samples .
  • LC-MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts. TFA adducts ([M+TFA]⁻) may complicate ESI-MS but can be minimized with mobile-phase additives like formic acid .

Q. How can researchers mitigate TFA-related impurities during purification?

  • Methodology : Post-synthesis, wash organic layers with saturated NaHCO₃ to neutralize residual TFA. For HPLC purification, substitute TFA with volatile alternatives (e.g., formic acid) or employ lyophilization for TFA removal .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for N9-substituted purines be resolved?

  • Methodology :

  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-disorder data. For example, SHELXPRO can model hydrogen bonding between the methylaminoethyl group and trifluoroacetate counterions .
  • Disorder modeling : If the methylaminoethyl side chain exhibits conformational flexibility, apply PART instructions in SHELXL to model alternative positions .

Q. What strategies address discrepancies in biological activity data for analogs of this compound?

  • Methodology :

  • SAR studies : Compare substituent effects using analogs like 9-(tetrahydropyran-2-yl)-purines or 2,6-dichlorophenyl derivatives . For instance, replacing the methylaminoethyl group with a benzylsulfanyl moiety alters receptor binding .
  • Counterion effects : Test trifluoroacetate vs. mesylate or hydrochloride salts to assess ion-pairing impacts on solubility and activity .

Q. How can isotopic labeling (e.g., ¹⁴C) be applied to track metabolic pathways of this compound?

  • Methodology : Synthesize ¹⁴C-labeled analogs via carboxylation of Grignard reagents with [¹⁴C]CO₂, as demonstrated for 9-(2-chlorophenylmethyl)-purines . Purify intermediates by column chromatography and validate radiochemical purity via scintillation counting.

Data Contradiction Analysis

Q. How to interpret unexpected ¹H NMR splitting patterns in TFA-containing samples?

  • Analysis : Residual TFA can cause peak broadening or splitting due to slow proton exchange. Use deuterated solvents (e.g., CDCl₃) and compare spectra before/after D₂O shaking to identify exchangeable protons .

Q. Why do crystallographic bond lengths deviate from computational predictions?

  • Analysis : Compare experimental (SHELXL-refined) bond lengths with DFT-optimized structures. Discrepancies may arise from crystal packing forces or counterion interactions (e.g., trifluoroacetate hydrogen bonding to the purine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid
Reactant of Route 2
9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.